Methanesulfinyl chloride Methanesulfinyl chloride
Brand Name: Vulcanchem
CAS No.: 676-85-7
VCID: VC7992902
InChI: InChI=1S/CH3ClOS/c1-4(2)3/h1H3
SMILES: CS(=O)Cl
Molecular Formula: CH3ClOS
Molecular Weight: 98.55 g/mol

Methanesulfinyl chloride

CAS No.: 676-85-7

Cat. No.: VC7992902

Molecular Formula: CH3ClOS

Molecular Weight: 98.55 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfinyl chloride - 676-85-7

Specification

CAS No. 676-85-7
Molecular Formula CH3ClOS
Molecular Weight 98.55 g/mol
IUPAC Name methanesulfinyl chloride
Standard InChI InChI=1S/CH3ClOS/c1-4(2)3/h1H3
Standard InChI Key LURSUHVHQZXABT-UHFFFAOYSA-N
SMILES CS(=O)Cl
Canonical SMILES CS(=O)Cl

Introduction

Synthesis of Methanesulfinyl Chloride

Conventional Synthesis Methods

Methanesulfinyl chloride is typically synthesized through the chlorination of dimethyl disulfide (DMDS) with sulfuryl chloride (SO2_2Cl2_2) in the presence of hexamethyldisiloxane (HMDS). This method enables the incorporation of 18^{18}O isotopes when 18^{18}O-labeled HMDS is used, making it critical for isotopic labeling studies . The reaction proceeds as follows:

CH3SSCH3+SO2Cl2HMDSCH3S(O)Cl+by-products\text{CH}_3\text{SSCH}_3 + \text{SO}_2\text{Cl}_2 \xrightarrow{\text{HMDS}} \text{CH}_3\text{S(O)Cl} + \text{by-products}

This process yields high-purity methanesulfinyl chloride, with the isotopic label retained in the sulfinyl oxygen .

Alternative Routes

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Molecular FormulaCH3_3ClOS
Molecular Weight114.55 g/mol
Boiling Point49–50 °C (at 10 mmHg)
Density1.35 g/cm3^3
SolubilityReacts with water; soluble in organic solvents (e.g., CHCl3_3)

Chemical Reactivity

Methanesulfinyl chloride is highly reactive due to the electrophilic nature of the sulfinyl chloride group. Key reactions include:

  • Hydrolysis: Reacts vigorously with water to form methanesulfinic acid (CH3_3SO2_2H) and hydrochloric acid (HCl) :

    CH3S(O)Cl+H2OCH3SO2H+HCl\text{CH}_3\text{S(O)Cl} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{SO}_2\text{H} + \text{HCl}
  • Decomposition: Decomposes upon heating or prolonged storage, releasing sulfur dioxide (SO2_2) and methyl chloride (CH3_3Cl) .

  • Nucleophilic Substitution: Reacts with alcohols and amines to form sulfinates and sulfinamides, respectively .

Applications in Organic Synthesis

Isotopic Labeling

The synthesis of 18^{18}O-labeled methanesulfinyl chloride is pivotal in tracer studies, enabling researchers to track reaction mechanisms and metabolic pathways .

Sulfinyl Group Transfer

Methanesulfinyl chloride serves as a sulfinylating agent in the preparation of sulfoxides, which are intermediates in pharmaceuticals and agrochemicals . For example, it facilitates the synthesis of chiral sulfoxides via asymmetric catalysis.

Hazard CategoryGHS CodeDescription
FlammabilityH226Flammable liquid and vapor
Skin CorrosionH314Causes severe skin burns
Acute ToxicityH330Fatal if inhaled
Environmental HazardH400Toxic to aquatic life

Recent Research and Developments

Stability Studies

Recent investigations into the decomposition kinetics of methanesulfinyl chloride revealed that its half-life decreases exponentially with temperature, emphasizing the need for low-temperature storage .

Environmental Impact

Studies highlight its toxicity to aquatic organisms, with an LC50_{50} value of 1.2 mg/L for Daphnia magna, necessitating stringent disposal protocols .

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